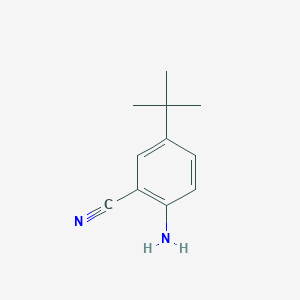

2-Amino-5-tert-butylbenzonitrile

Vue d'ensemble

Description

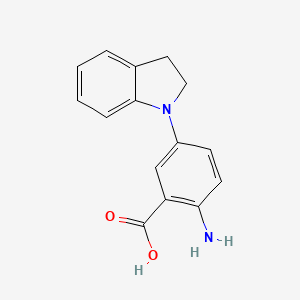

“2-Amino-5-tert-butylbenzonitrile” is a chemical compound with the molecular formula C11H14N2 . It is a solid substance and is often used in scientific research.

Synthesis Analysis

The synthesis of “2-Amino-5-tert-butylbenzonitrile” involves a reaction of 2-bromo-4-tert-butylaniline with CuCN in N-methylpyrrolidone (NMP). The mixture is heated to reflux under nitrogen until the starting material is fully converted. The solvent is then removed under vacuum and the residue is purified by flash chromatography .Molecular Structure Analysis

The molecular weight of “2-Amino-5-tert-butylbenzonitrile” is 174.25 . The InChI key, which is a unique identifier for chemical substances, is FUXLXBOWPNXOJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Amino-5-tert-butylbenzonitrile” is a solid substance . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis of Benzoxazinones

2-Amino-5-tert-butylbenzonitrile derivatives have been used in the synthesis of benzoxazinones through a novel process involving tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst, gram-scale preparations, and the innovative C-C bond cleavage of indoles, highlighting a significant advancement in the synthesis of complex organic molecules (Chen et al., 2018).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles have been synthesized and studied for their corrosion inhibition properties on mild steel and aluminum in acidic and alkaline conditions, respectively. These compounds demonstrated high inhibition efficiency, with one derivative exhibiting up to 97.83% efficiency at certain concentrations. The studies employed weight loss, electrochemical techniques, SEM, and EDX examinations to confirm the protective layer formation on metal surfaces (Verma et al., 2015).

Intramolecular Charge Transfer

A study on the planarized aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) demonstrated fast and efficient intramolecular charge transfer and dual fluorescence in various solvents. This research provides insights into the photophysical properties of aminobenzonitriles and their potential applications in developing new fluorescent materials (Zachariasse et al., 2004).

Development of Bioactive Compounds

Novel bioactive compounds bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized starting from aminobenzonitrile derivatives. These compounds were tested for antitumor activity, highlighting the potential of aminobenzonitrile derivatives in developing new therapeutic agents (Maftei et al., 2013).

Chemical Fixation of Carbon Dioxide

Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones represents an efficient method for converting CO2 into valuable organic compounds. This process showcases an environmentally friendly approach to utilizing CO2 as a raw material in organic synthesis (Kimura et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-5-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXLXBOWPNXOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-tert-butylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)

![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)